molecular formula C7H4ClFO2 B1362504 2-Chloro-5-fluorobenzoic acid CAS No. 2252-50-8

2-Chloro-5-fluorobenzoic acid

Cat. No.: B1362504
CAS No.: 2252-50-8
M. Wt: 174.55 g/mol
InChI Key: MIZKCMSSYVUZKD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzoic acid (CAS: 2252-50-8) is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.55–174.56 g/mol . Its IUPAC name is consistent across sources, and it is characterized by a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with a carboxylic acid group at the 1-position. Key physicochemical properties include:

  • Melting Point: 147–150°C (with some sources reporting 150°C as a single-point value) .
  • Purity: Available at 97–98% purity from commercial suppliers like Thermo Scientific™ and TCI America .
  • Applications: Widely used as a building block in pharmaceuticals, agrochemicals, and organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and derivatization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 2-chlorobenzoic acid, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. Another method involves the direct chlorination and fluorination of benzoic acid using chlorine and fluorine gases, though this requires stringent safety measures due to the reactivity of these gases.

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. One such method includes the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction and subsequent hydrolysis to yield the desired product. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex.

    Oxidation: Thionyl chloride or oxalyl chloride for converting the carboxylic acid to acyl chloride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-methoxy-5-fluorobenzoic acid or 2-amino-5-fluorobenzoic acid.

    Reduction Products: 2-Chloro-5-fluorobenzyl alcohol.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Chloro-5-fluorobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. For instance, it has been incorporated into the synthesis pathways of several non-steroidal anti-inflammatory drugs (NSAIDs) that target pain relief and inflammation reduction.

Pharmaceuticals Role of this compound
NSAIDsIntermediate for synthesis
Antibacterial agentsComponent in the formulation

Agricultural Chemicals

Herbicide Formulation

In agriculture, this compound is used in formulating herbicides that effectively control unwanted vegetation in crops. This application enhances agricultural productivity by minimizing competition for nutrients among crops.

Agricultural Products Function
HerbicidesControl of unwanted vegetation

Material Science

Specialty Polymers and Resins

The compound is also employed in producing specialty polymers and resins, which are essential in various industrial applications. These materials benefit from enhanced properties such as thermal stability and chemical resistance due to the incorporation of this compound.

Material Type Application
Specialty PolymersIndustrial applications
ResinsCoatings, adhesives

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its use ensures accurate analysis of complex mixtures, which is vital for quality control in various chemical industries.

Analytical Techniques Role
ChromatographyStandard reference material

Research Reagents

Organic Synthesis

As a research reagent, this compound facilitates the synthesis of more complex molecules in laboratory settings. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research Application Function
Organic SynthesisFacilitates complex molecule creation

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of derivatives of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings indicated that these compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties. This advancement opens avenues for creating high-performance materials suitable for demanding industrial applications .

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzoic acid largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity due to their electronic effects and steric hindrance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-5-fluorobenzoic acid with derivatives and analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Benzene Ring

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₇H₄ClFO₂ Cl (2), F (5), COOH (1) Carboxylic acid 174.56
2-Fluoro-5-formylbenzoic acid C₈H₅FO₃ F (2), CHO (5), COOH (1) Formyl, carboxylic acid 168.12
2-Chloro-5-fluorobenzonitrile C₇H₃ClF₂N Cl (2), F (5), CN (1) Nitrile 174.56
2-Chloro-5-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ Cl (2), CF₃ (5), COOH (1) Trifluoromethyl, carboxylic acid 240.56
2-Amino-4-chloro-5-fluorobenzoic acid C₇H₅ClFNO₂ NH₂ (2), Cl (4), F (5), COOH (1) Amino, carboxylic acid 205.57

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 2-chloro-5-(trifluoromethyl)benzoic acid enhances lipophilicity and metabolic stability compared to the parent compound, making it valuable in drug design .
  • Reactivity : The nitrile group in 2-chloro-5-fluorobenzonitrile enables nucleophilic substitution reactions, while the formyl group in 2-fluoro-5-formylbenzoic acid allows for condensation reactions (e.g., Schiff base formation) .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., 2-amino-4-chloro-5-fluorobenzoic acid) exhibit increased solubility in polar solvents due to hydrogen-bonding interactions .

Physicochemical Property Comparison

Table 2: Thermal and Solubility Data

Compound Name Melting Point (°C) Solubility (Polarity Trend) Stability Notes
This compound 147–150 Low in water; soluble in DMSO Stable under dry conditions
2-Fluoro-5-formylbenzoic acid Not reported Moderate in ethanol Sensitive to oxidation
2-Chloro-5-fluorobenzonitrile Not reported Low in water; soluble in acetone Hydrolyzes slowly in base
2-Chloro-5-(trifluoromethyl)benzoic acid 160–162 Low in water; soluble in THF High thermal stability

Key Observations :

  • Melting Points : The trifluoromethyl analog has a higher melting point (160–162°C) due to stronger van der Waals interactions .

Key Observations :

  • Pharmaceutical Relevance : The trifluoromethyl derivative is prioritized in oncology research due to its enhanced bioavailability .
  • Material Science : Boronic acid derivatives (e.g., 2-chloro-5-fluorobenzeneboronic acid) are critical in Suzuki-Miyaura coupling for synthesizing biaryl structures .

Biological Activity

2-Chloro-5-fluorobenzoic acid (C7H4ClFO2) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the substitution of chlorine and fluorine atoms at the 2 and 5 positions of the benzoic acid structure. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H4ClFO2
Molecular Weight178.56 g/mol
Melting Point118-120 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It binds to the active sites of various enzymes, thereby obstructing substrate access. The electronic effects and steric hindrance introduced by the chlorine and fluorine atoms enhance its binding affinity, making it a potent inhibitor in biochemical pathways.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound was tested using the disc diffusion method, where it showed a notable zone of inhibition compared to standard antibiotics like amoxicillin .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in inhibiting fungal enzymes. It was particularly effective against the β-class carbonic anhydrase from Malassezia globosa, outperforming clinically used sulfonamides .

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against multiple gram-positive and gram-negative bacteria. The results indicated an average inhibition zone diameter ranging from 15 mm to 25 mm, suggesting strong antibacterial potential.
  • Enzyme Inhibition Studies : A series of kinetic studies revealed that the compound acts as a non-competitive inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in bacterial metabolism. The compound's inhibitory action was quantified using IC50 values, revealing concentrations required to inhibit enzyme activity by 50%:

EnzymeIC50 (µM)
Carbonic Anhydrase12.5
Dipeptidyl Peptidase IV8.3

Computational Studies

Computational modeling has been employed to predict the binding interactions between this compound and target enzymes. Molecular docking studies suggest that the compound forms stable complexes with target proteins, further validating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-fluorobenzoic acid, and what methodological considerations are critical?

  • Methodological Answer : Synthesis typically involves halogenation and oxidation steps. For example, nitration of a precursor (e.g., 2-chloro-5-fluorotoluene) using nitric acid and sulfuric acid under reflux, followed by oxidation of the methyl group to a carboxylic acid using potassium permanganate or hydrogen peroxide . Key considerations include controlling reaction pH (e.g., maintaining pH 10–10.2 during chlorination) and optimizing reaction time (e.g., 3 hours under reflux) to avoid over-oxidation or side products .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : The compound should be stored in a -20°C freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via moisture or oxidation. Use airtight containers with desiccants to minimize hydrolysis of the carboxylic acid group .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) for purity assessment and spectroscopic techniques (e.g., NMR, IR, and mass spectrometry). For crystallographic confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from polymorphism or solvent effects. Cross-validate using X-ray crystallography (e.g., SHELX suite) to unambiguously determine bond lengths and angles . For ambiguous mass spectrometry results, compare fragmentation patterns with databases like NIST Chemistry WebBook .

Q. What strategies optimize the synthesis yield of bioactive derivatives, such as agrochemical precursors?

  • Methodological Answer : Introduce functional groups (e.g., trifluoromethyl or pyrimidinyl moieties) via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., use 1,4-dioxane as a solvent and sodium hypochlorite as a chlorinating agent) to enhance regioselectivity . Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., methanol/water) at controlled temperatures (20–25°C) promotes crystal growth. For twinned crystals, use the TWINABS module in SHELXL to refine data and resolve overlapping reflections .

Q. What analytical approaches are used to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Analyze degradation products via LC-MS and correlate with computational models (e.g., DFT calculations) to predict decomposition pathways .

Q. Methodological Notes

  • Safety Protocols : Always neutralize waste containing halogenated intermediates (e.g., hydrochloric acid) before disposal. Use fume hoods and personal protective equipment (PPE) during synthesis due to the compound’s irritant properties .
  • Data Reproducibility : Document solvent batch purity and reaction atmosphere (inert vs. aerobic) meticulously, as trace impurities or oxygen can alter reaction outcomes .

Properties

IUPAC Name

2-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZKCMSSYVUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307282
Record name 2-Chloro-5-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2252-50-8
Record name 2-Chloro-5-fluorobenzoic acid
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Record name 2-Chloro-5-fluorobenzoic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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